2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
Description
2-[(Z)-N-Hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol (hereafter referred to as the target compound) is a benzene-1,3-diol derivative featuring a (Z)-configured N-hydroxy-C-methylcarbonimidoyl substituent at position 2. Its molecular formula is C₈H₉NO₃, with a molecular weight of 183.16 g/mol (calculated from SMILES data) . The compound’s structure includes two hydroxyl groups at the 1- and 3-positions of the benzene ring, a methyl group, and an N-hydroxy imine moiety, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5- |
InChI Key |
SIQUZFBZMJKFMN-UITAMQMPSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC=C1O)O |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The target compound is synthesized through nucleophilic addition of hydroxylamine to the carbonyl group of 2,6-dihydroxyacetophenone, followed by dehydration to form the oxime (E/Z isomerization is controlled via pH and solvent selection).
Reagents :
-
2,6-Dihydroxyacetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate or sodium hydroxide (base)
-
Methanol/water solvent system
-
Dissolution : 2,6-Dihydroxyacetophenone (10.0 g, 65.8 mmol) is dissolved in methanol (150 mL) at 50°C.
-
Reagent Addition : Hydroxylamine hydrochloride (6.85 g, 98.7 mmol) and sodium acetate (8.25 g, 100 mmol) are added sequentially.
-
Reflux : The mixture is refluxed at 65–70°C for 4–6 hours.
-
Acidification : The pH is adjusted to 4–5 using dilute HCl to precipitate the product.
-
Isolation : The crude product is filtered, washed with ice-cold water, and recrystallized from ethanol to yield white crystals (85–92% purity).
Key Parameters :
-
Temperature : Excessively high temperatures (>75°C) promote side reactions (e.g., Beckmann rearrangement).
-
pH Control : Neutral to mildly acidic conditions favor the (Z)-isomer.
Optimization Studies
Solvent and Base Effects
Comparative studies reveal solvent and base choices critically impact yield and isomer selectivity:
| Solvent | Base | Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Methanol | Sodium acetate | 65 | 88 | 9:1 |
| Ethanol | NaOH | 70 | 82 | 7:1 |
| Water | K₂CO₃ | 80 | 75 | 5:1 |
Findings :
-
Methanol with sodium acetate maximizes yield and Z-selectivity due to optimal nucleophilicity and mild basicity.
-
Aqueous systems reduce yields due to poor solubility of the ketone precursor.
Alternative Approaches
Solid Acid Catalysis
A green chemistry variant employs hydrogen fluoride supported on silica gel (HF/SiO₂) to accelerate oxime formation at 55°C, achieving 89% yield in 4 hours. This method avoids aqueous workup but requires specialized handling of HF.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 15 min) in ethanol reduces reaction time to 30 minutes with 84% yield, though Z-selectivity drops to 8:1.
Purification and Characterization
Recrystallization
Recrystallization from ethanol/water (3:1) enhances purity to >98%. The product exhibits a melting point of 158–160°C and distinct IR absorptions at:
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves E/Z isomers but is rarely required due to high inherent selectivity.
Industrial-Scale Considerations
-
Cost Efficiency : Hydroxylamine hydrochloride is preferred over free hydroxylamine for stability and handling.
-
Waste Management : Sodium acetate byproducts are neutralized and recycled, minimizing environmental impact.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or alkylated phenolic compounds.
Scientific Research Applications
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl groups on the phenyl ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
4-[(E)-C-Methyl-N-Oxidanyl-Carbonimidoyl]benzene-1,3-Diol
- Structural Differences: This isomer (C₈H₉NO₃) substitutes the carbonimidoyl group at position 4 instead of position 2 and adopts an (E)-configuration at the imine bond .
- However, the shifted substituent position may alter electronic interactions with biological targets.
4-[(1E)-N-{2-[(Z)-Benzylideneamino]ethyl}ethanimidoyl]benzene-1,3-diol (BZEBOD)
- Structural Differences: BZEBOD (C₁₇H₁₇N₃O₂) features a benzylideneamino-ethyl-ethanimidoyl chain at position 4, forming a tridentate Schiff base ligand .
- Functional Impact : The extended conjugated system in BZEBOD enhances its ability to coordinate with metal ions (e.g., Cu(II)), leading to superior antioxidant activity (IC₅₀ = 12.3 μM in DPPH assays) compared to simpler derivatives .
Functional Group Variations
4-(2-Hydroxyethyl)benzene-1,2-Diol
- Structural Differences : This compound (C₈H₁₀O₃) replaces the carbonimidoyl group with a hydroxyethyl chain and shifts the diol to positions 1 and 2 .
- Biological Activity : The hydroxyethyl group increases hydrophilicity, improving water solubility but reducing membrane permeability. Unlike the target compound, it exhibits moderate antibacterial activity against E. coli .
DBH6 [4-(2-(2,4-Dinitrophenylhydrazono)methyl)benzene-1,3-diol]
- Structural Differences : DBH6 (C₁₃H₁₀N₄O₆) incorporates a dinitrophenylhydrazone group, introducing strong electron-withdrawing nitro groups .
- Reactivity : The hydrazone moiety facilitates redox reactions, making DBH6 a potent antimicrobial agent but less stable under acidic conditions compared to the target compound’s hydroxyimine group .
Cu(II) Complexes of Benzene-1,3-Diol Derivatives
- Target Compound : The N-hydroxy imine group in the target compound enables bidentate coordination with metals, though its smaller size may limit stability compared to tridentate ligands like BZEBOD .
- Comparison : BZEBOD’s Cu(II) complex demonstrated 94% inhibition of Staphylococcus aureus at 50 μg/mL, outperforming simpler analogs due to enhanced ligand-metal charge transfer .
Ruthenium(III) Complexes of Tridentate Ligands
- Example : METBOD (C₁₁H₁₅N₃O₂) forms stable Ru(III) complexes with antiproliferative activity against cancer cells (IC₅₀ = 8.7 μM for HeLa cells) .
- Key Difference: The target compound’s lack of a third donor site (e.g., a nitrogen or oxygen atom) limits its utility in forming high-stability metal complexes .
Spectroscopic and Electronic Properties
Fluorescence in Thiadiazolyl-Substituted Analogs
- Example : 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibits strong fluorescence due to π-π* transitions in the thiadiazole ring .
- Target Compound : The absence of a conjugated heterocycle in the target compound results in weaker fluorescence, limiting its use in imaging applications .
UV-Vis Absorption
- Target Compound : The hydroxyimine group absorbs at ~320 nm (similar to hydrazones), whereas prenylated derivatives (e.g., 2-[(3,3-dimethyloxiran-2-yl)methyl]-5-phenylethylbenzene-1,3-diol) show redshifted absorption due to extended conjugation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves forming the (Z)-configured imidoyl group via condensation reactions. A Schiff base synthesis approach, as described for analogous benzene-1,3-diol derivatives, can be adapted. For example:
- Use resorcinol (benzene-1,3-diol) as the core, reacting with hydroxylamine and methyl carbonyl precursors under acidic or basic conditions.
- Optimize temperature (50–100°C) and solvents (polar aprotic solvents like DMF or DMSO) to enhance reaction rates and stereochemical control .
- Catalysts such as Lewis acids (e.g., ZnCl₂) may improve yield, as seen in chloromethylation reactions of resorcinol derivatives .
Q. How can the Z-configuration of the N-hydroxy-C-methylcarbonimidoyl group be confirmed experimentally?
- Methodology :
- NMR Spectroscopy : Analyze coupling constants () in H NMR to distinguish Z/E isomers. For Z-configuration, expect distinct NOESY correlations between the hydroxyl proton and adjacent substituents .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry, as demonstrated for resveratrol derivatives .
- IR Spectroscopy : Identify characteristic N–O and C=N stretching frequencies (e.g., 1600–1650 cm⁻¹ for imine bonds) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays, as applied to Cu(II) Schiff base complexes of benzene-1,3-diol derivatives .
- Antimicrobial Testing : Conduct disk diffusion or MIC assays against bacterial/fungal strains, following standardized protocols (e.g., CLSI guidelines) .
- Enzyme Inhibition : Screen for cholinesterase inhibition (e.g., butyrylcholinesterase) using Ellman’s method, as done for related diol inhibitors .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Reproducibility Studies : Replicate assays under identical conditions (pH, temperature, solvent) to isolate variables.
- Purity Assessment : Use HPLC-HRMS (e.g., reverse-phase C18 columns with acetonitrile/water gradients) to verify compound integrity .
- Metabolite Profiling : Identify degradation products or metabolites via LC-MS/MS, as shown in metabolomics studies of similar diols .
Q. What advanced chromatographic techniques are recommended for purity and stability studies?
- Methodology :
- HPLC-HRMS : Employ high-resolution mass spectrometry with electrospray ionization (ESI) for precise mass determination and impurity detection. Use fragmentation patterns to confirm structural integrity .
- Chiral Chromatography : Separate stereoisomers using chiral columns (e.g., Chiralpak AD-H) if racemization is suspected .
- Stability-Indicating Methods : Perform forced degradation studies (heat, light, oxidation) and monitor degradation pathways .
Q. How can computational methods predict ADME properties and target engagement?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like BChE, referencing PubChem-derived analogs (e.g., 4-(1-phenylethyl)benzene-1,3-diol) .
- ADME Prediction : Apply QSAR models in software like SwissADME to estimate logP, bioavailability, and metabolic stability. Validate with experimental data from in vitro hepatocyte assays .
Q. How does the substitution pattern influence reactivity and bioactivity?
- Methodology :
- Electron-Donating Effects : The 1,3-diol motif enhances metal chelation (e.g., Cu(II) complexes for antioxidant activity) .
- Steric and Electronic Modulation : Compare methylcarbonimidoyl vs. bulkier substituents (e.g., prenyl groups) to assess steric hindrance on enzyme binding .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing N-hydroxy with methoxy) and test in bioassays to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
